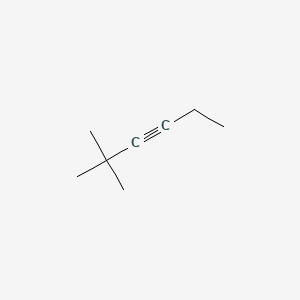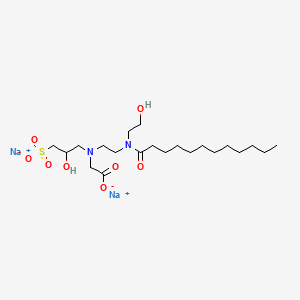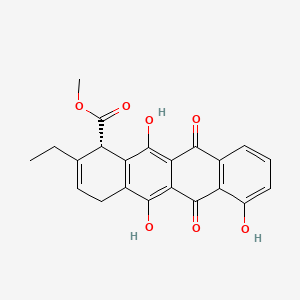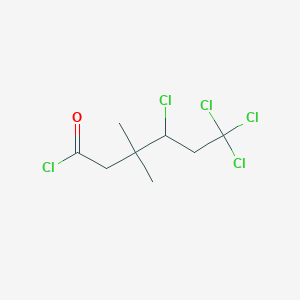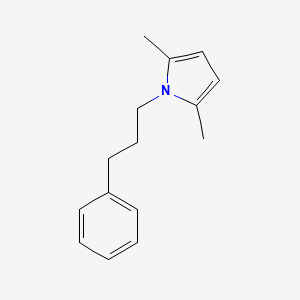
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is an organic compound with a unique structure that combines a pyrrole ring with a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 2,5-dimethyl-1-(3-phenylpropyl)-pyrrolidine.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-1-(3-phenylpropyl)-piperazine
- 2,5-Dimethyl-1-(3-phenylpropyl)-pyrazole
Comparison
Compared to similar compounds, 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is unique due to its pyrrole ring, which imparts different chemical reactivity and biological activity. The presence of the pyrrole ring allows for unique substitution patterns and interactions with biological targets, distinguishing it from piperazine and pyrazole derivatives.
Propriétés
Formule moléculaire |
C15H19N |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2,5-dimethyl-1-(3-phenylpropyl)pyrrole |
InChI |
InChI=1S/C15H19N/c1-13-10-11-14(2)16(13)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11H,6,9,12H2,1-2H3 |
Clé InChI |
FIMREZNHODNXTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


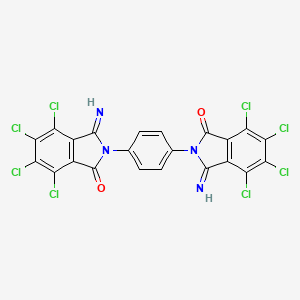
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
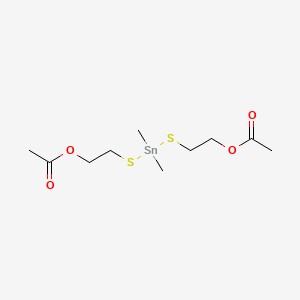
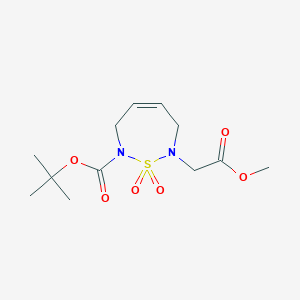
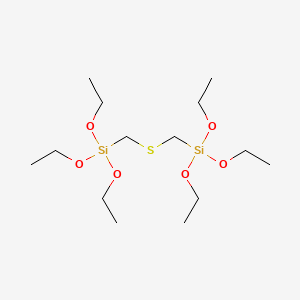
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
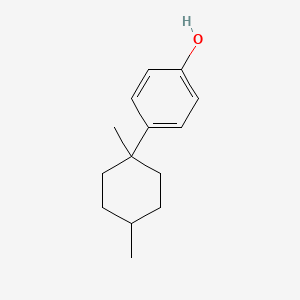
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
